

A Technical Guide to 2-Quinoxalinecarbonitrile: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Quinoxalinecarbonitrile**

Cat. No.: **B1208901**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide focuses on **2-Quinoxalinecarbonitrile**, providing a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and its relevance in drug discovery and development. Detailed experimental protocols for the evaluation of its potential therapeutic effects, including its role in key signaling pathways, are presented.

Chemical Identity and Properties

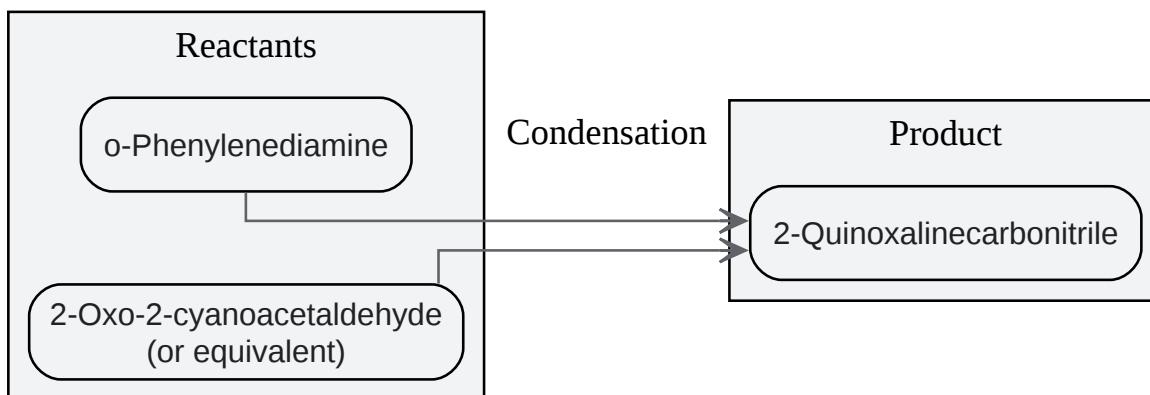
2-Quinoxalinecarbonitrile is a heterocyclic organic compound featuring a quinoxaline core with a nitrile substituent at the 2-position.

Table 1: Chemical Identifiers and Physicochemical Properties of **2-Quinoxalinecarbonitrile**

Property	Value	Reference
IUPAC Name	quinoxaline-2-carbonitrile	[1]
CAS Number	7483-33-2	[1]
Molecular Formula	C ₉ H ₅ N ₃	[1]
Molecular Weight	155.16 g/mol	[1]
Exact Mass	155.048347172 Da	
XLogP3	1.3	
Topological Polar Surface Area	49.6 Å ²	

Table 2: Spectroscopic Data for **2-Quinoxalinecarbonitrile**

Spectrum Type	Key Features
¹ H NMR	Aromatic protons are expected in the range of 7.5-9.5 ppm. The proton at the 3-position is anticipated to be a singlet and significantly downfield due to the influence of the adjacent nitrogen and the electron-withdrawing nitrile group.
¹³ C NMR	Aromatic carbons are expected in the range of 120-150 ppm. The nitrile carbon typically appears between 115-130 ppm.[2][3][4]
Infrared (IR)	A sharp, medium-intensity absorption characteristic of the C≡N stretch is expected around 2220-2260 cm ⁻¹ . Aromatic C-H stretching is anticipated above 3000 cm ⁻¹ , and C=C and C=N stretching vibrations are expected in the 1500-1600 cm ⁻¹ region.[4][5][6]
Mass Spectrometry (GC-MS)	The mass spectrum shows a molecular ion peak (M ⁺) at m/z 155, with a major fragment at m/z 103, corresponding to the loss of the HCN group.[1]


Synthesis of 2-Quinoxalinecarbonitrile

The most prevalent method for synthesizing the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7][8][9][10][11] For the synthesis of **2-Quinoxalinecarbonitrile**, a suitable 1,2-dicarbonyl equivalent bearing a cyano group is required.

General Experimental Protocol for Synthesis

This protocol describes a general method for the synthesis of quinoxaline derivatives that can be adapted for **2-Quinoxalinecarbonitrile**.

Reaction Scheme:

[Click to download full resolution via product page](#)

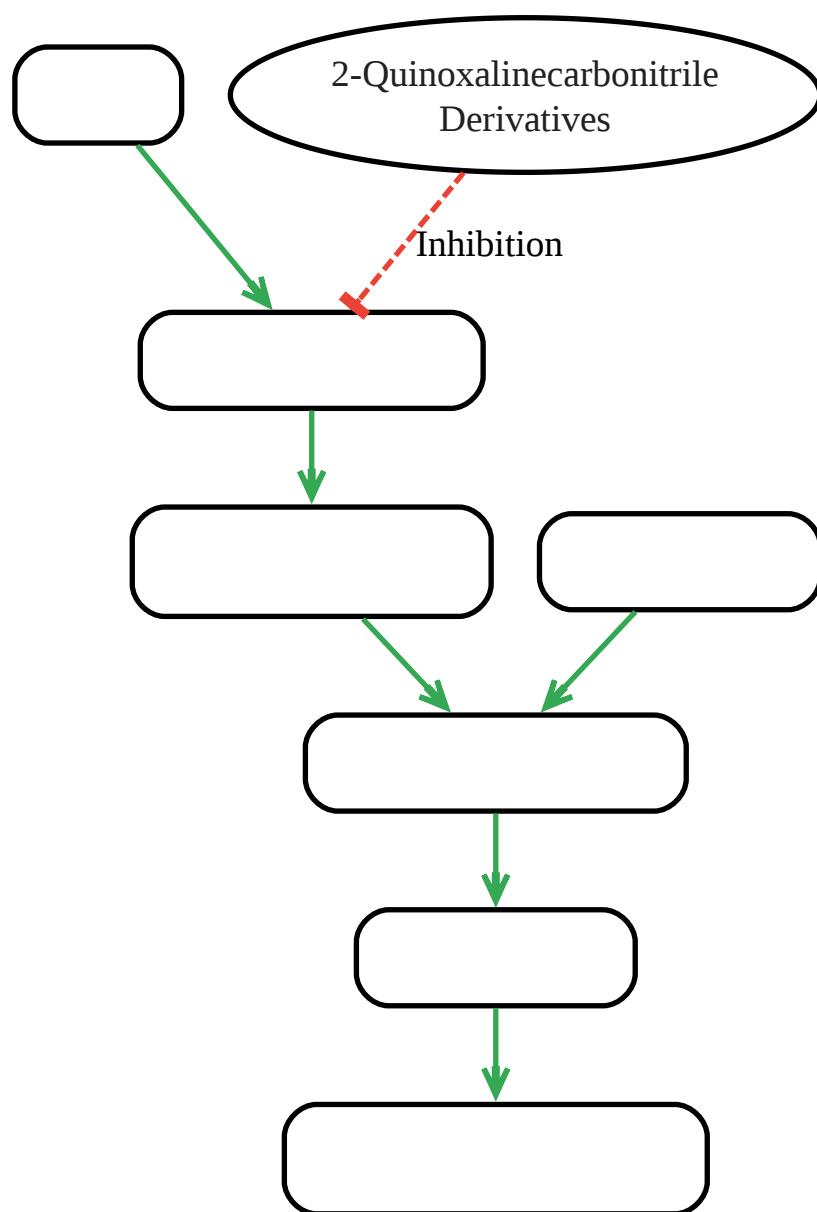
Figure 1: General synthesis of **2-Quinoxalinecarbonitrile**.

Materials:

- o-Phenylenediamine
- A suitable 1,2-dicarbonyl precursor for the cyano group (e.g., glyoxylic acid cyanohydrin or a protected form of 2-oxo-2-cyanoacetaldehyde)
- Solvent (e.g., ethanol, acetic acid, or dimethylformamide)
- Optional: Catalyst (e.g., a mild acid)

Procedure:

- Dissolve o-phenylenediamine in the chosen solvent in a round-bottom flask.
- Add an equimolar amount of the 1,2-dicarbonyl precursor to the solution.
- If required, add a catalytic amount of a mild acid.
- Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.


- If the product does not precipitate, the solvent can be removed under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.
- Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.

Biological Activities and Therapeutic Potential

Quinoxaline derivatives are known to exhibit a wide array of biological activities, making them attractive scaffolds for drug development.

Anticancer Activity

The HIF-1 signaling pathway is a critical regulator of cellular response to low oxygen levels (hypoxia) and is often overactive in cancerous tumors. Inhibition of this pathway is a promising strategy for cancer therapy.

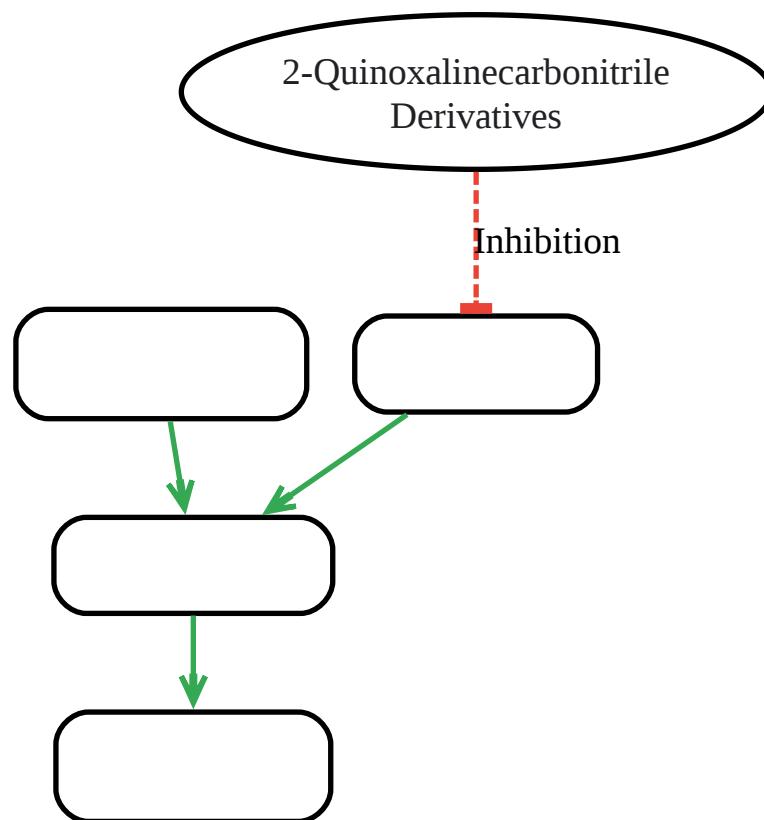
[Click to download full resolution via product page](#)

Figure 2: Simplified HIF-1 signaling pathway and the inhibitory role of quinoxaline derivatives.

Experimental Protocol: HIF-1 α Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF-1.

Materials:


- Cancer cell line (e.g., HeLa, HepG2)

- Hypoxia Response Element (HRE)-luciferase reporter plasmid
- Control plasmid (e.g., Renilla luciferase) for normalization
- Transfection reagent
- Cell culture medium and supplements
- 96-well plates
- Luciferase assay reagent
- Luminometer
- Hypoxia chamber or chemical inducers of hypoxia (e.g., CoCl₂)

Procedure:

- Seed cells in a 96-well plate and incubate overnight.
- Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid.
- After 24 hours, replace the medium with fresh medium containing various concentrations of **2-Quinoxalinecarbonitrile** or a vehicle control.
- Induce hypoxia by placing the plate in a hypoxia chamber (1% O₂) or by adding a chemical inducer for 16-24 hours.
- Measure the firefly and Renilla luciferase activities using a luminometer.
- Normalize the firefly luciferase activity to the Renilla luciferase activity.
- Calculate the percentage of inhibition relative to the vehicle-treated control under hypoxic conditions and determine the IC₅₀ value.

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation and is a validated target in oncology.

[Click to download full resolution via product page](#)

Figure 3: Pim-1 kinase signaling and inhibition by quinoxaline derivatives.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay for Pim-1

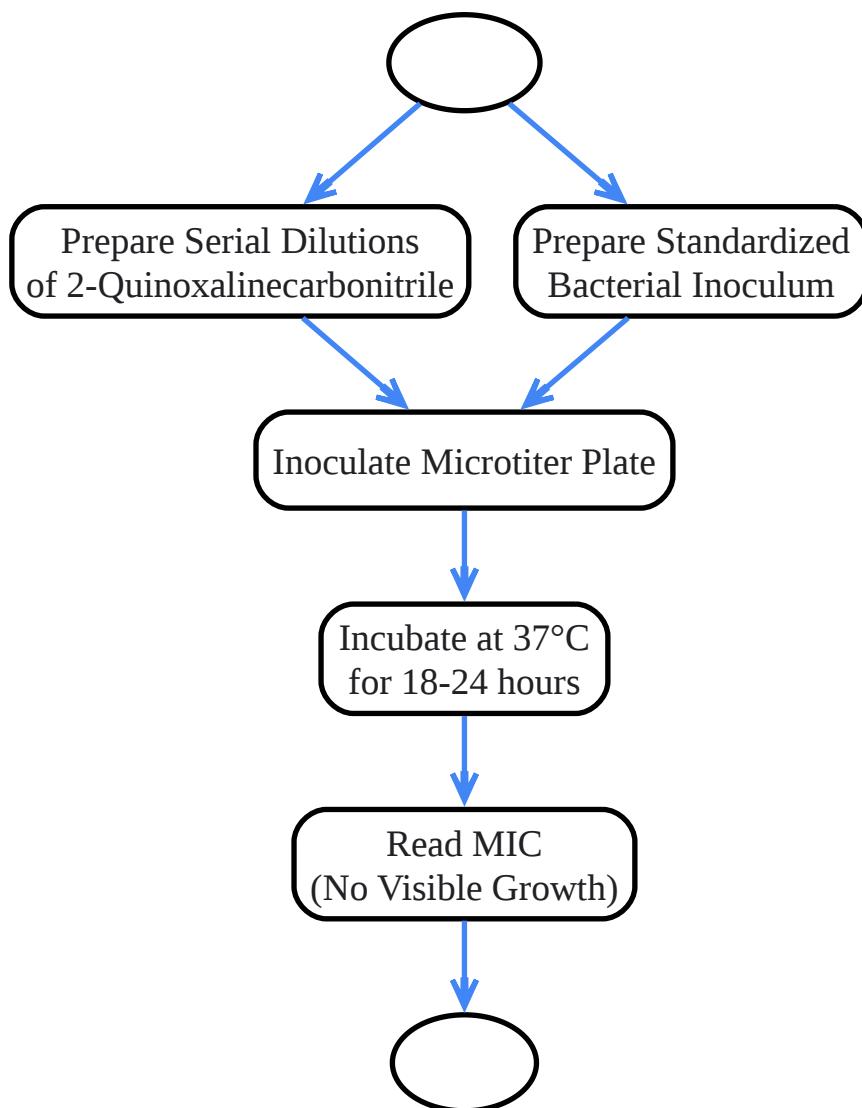
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure inhibitor binding to the kinase.

Materials:

- Pim-1 kinase
- LanthaScreen™ Eu-anti-tag antibody
- Alexa Fluor™ 647-labeled kinase tracer
- Kinase buffer
- 384-well plates

- TR-FRET plate reader

Procedure:


- Prepare serial dilutions of **2-Quinoxalinecarbonitrile**.
- Add the test compound to the wells of a 384-well plate.
- Add a pre-mixed solution of Pim-1 kinase and the Eu-labeled antibody.
- Add the Alexa Fluor™ 647 tracer to initiate the binding reaction.
- Incubate the plate at room temperature for 1 hour.
- Read the TR-FRET signal on a plate reader.
- Calculate the IC₅₀ value from the dose-response curve.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated potent activity against a range of bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

[Click to download full resolution via product page](#)

Figure 4: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

- Bacterial strain (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- 0.5 McFarland turbidity standard

- Incubator

Procedure:

- Perform a two-fold serial dilution of **2-Quinoxalinecarbonitrile** in MHB in a 96-well plate.
- Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
- Dilute the standardized inoculum and add it to each well of the microtiter plate.
- Include positive (bacteria without compound) and negative (broth only) controls.
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

DNA Damage

Certain derivatives, particularly quinoxaline 1,4-di-N-oxides, can be bioreduced to radical species that cause DNA damage.

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

This assay is used to detect DNA strand breaks in individual cells.

Procedure:

- Treat cells with various concentrations of the quinoxaline compound.
- Embed the cells in a low-melting-point agarose on a microscope slide.
- Lyse the cells to remove membranes and proteins, leaving the DNA as a nucleoid.
- Subject the slides to electrophoresis. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail".
- Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

- Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Conclusion

2-Quinoxalinecarbonitrile and its derivatives are a promising class of compounds with significant potential in drug discovery, particularly in the areas of oncology and infectious diseases. The synthetic accessibility of the quinoxaline scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this important class of heterocyclic compounds. Further research is warranted to fully elucidate the mechanisms of action and to advance lead compounds towards clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Quinoxalinecarbonitrile | C9H5N3 | CID 593212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ¹³C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoxaline synthesis [organic-chemistry.org]
- 11. mtieat.org [mtieat.org]
- To cite this document: BenchChem. [A Technical Guide to 2-Quinoxalinecarbonitrile: Synthesis, Properties, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1208901#iupac-name-and-cas-number-for-2-quinoxalinecarbonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com